molecular formula C16H19Cl2N3O2S B2694407 3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one CAS No. 1396574-32-5

3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one

Cat. No. B2694407
CAS RN: 1396574-32-5
M. Wt: 388.31
InChI Key: SLESSQYKWOZKSP-UHFFFAOYSA-N
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Description

2,3-Dichlorophenylpiperazine (2,3-DCPP or DCPP) is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Chemical Reactions Analysis

The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Physical And Chemical Properties Analysis

The freezing point and boiling point of 1-(3,4-Dichlorophenyl)piperazine are 335.65K and 643.73K respectively. Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .

Scientific Research Applications

Synthesis and Chemical Interactions

Research has been conducted on the synthesis and characterization of derivatives related to "3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one", providing insights into its potential applications in pharmaceuticals and material science. Studies include the synthesis of piperazine derivatives with potential antimicrobial and anticancer activities. For instance, novel piperazine derivatives have been synthesized and screened for antimicrobial activities, with some showing promising results against various microorganisms (Bektaş et al., 2007). Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, has been explored, highlighting methodologies that could be adapted for the synthesis and functionalization of "this compound" (Quan, 2006).

Anticancer Potential

A study on the design, synthesis, and biological evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, featuring substituted piperazines, highlighted their cytotoxicity potential against cancer cell lines. Compounds in this research showed high selective cytotoxicity towards cancerous cells over normal cells, suggesting the potential anticancer applications of similar structures (El-Masry et al., 2022).

Physicochemical Properties

Understanding the physicochemical properties of "this compound" is crucial for its application in scientific research. A study on a novel potential antifungal compound from the 1,2,4-triazole class, sharing structural similarities, provided insights into solubility, solute-solvent interactions, and thermodynamics, which are essential for drug formulation and material science applications (Volkova et al., 2020).

Pharmacological Interactions

The pharmacological interactions and potential therapeutic applications of piperazine derivatives have been widely studied. A notable example includes the exploration of piperazine derivatives as central pharmacological agents in therapeutic contexts, such as antipsychotics, antidepressants, and anxiolytics (Brito et al., 2018). These findings suggest a broad spectrum of scientific research applications for "this compound" and its derivatives in understanding and developing treatments for various conditions.

Mechanism of Action

It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist similar to its close analogue 3-chlorophenylpiperazine (mCPP), though it has been shown to act as a partial agonist of the dopamine D2 and D3 receptors .

Safety and Hazards

1-(3,4-Dichlorophenyl)piperazine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It also causes severe skin burns and eye damage .

properties

IUPAC Name

3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2S/c17-11-2-1-3-13(15(11)18)20-5-7-21(8-6-20)16(23)12-10-24-9-4-14(22)19-12/h1-3,12H,4-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLESSQYKWOZKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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